molecular formula C10H13N5O2 B1214100 (1R,2S,3R)-3-(6-amino-9H-purin-9-yl)cyclopentane-1,2-diol CAS No. 125409-63-4

(1R,2S,3R)-3-(6-amino-9H-purin-9-yl)cyclopentane-1,2-diol

Cat. No. B1214100
M. Wt: 235.24 g/mol
InChI Key: CZASVOKHBMDKGF-JKMUOGBPSA-N
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Description

This compound is a part of carbocyclic nucleosides, a category that has drawn interest due to their structural resemblance to natural nucleosides, with potential implications in antiviral and antineoplastic activities. The focus here is on the synthesis, molecular structure analysis, chemical reactions, and properties of this specific cyclopentane derivative.

Synthesis Analysis

The synthesis of carbocyclic nucleosides involves stereocontrolled processes to achieve the desired cyclopentane framework. A notable method includes the conversion of oxiranes to aminocyclopropanecarboxylate, followed by cyclization to cyclopentanone ester, reduction, and functional group manipulation to achieve the target compound (Chang et al., 1994). Additionally, asymmetric transfer hydrogenation via dynamic kinetic resolution has been developed for rac-α-(purin-9-yl)cyclopentones, providing an efficient route to chiral carbocyclic nucleosides (Zhang et al., 2019).

Molecular Structure Analysis

Crystal structure studies of related cyclopentane derivatives reveal insights into their conformation and molecular arrangement. For instance, malononitrile derivatives have been characterized, showing cyclopentane rings adopting envelope conformations and highlighting the importance of hydrogen bonding in the crystal structure (Guo et al., 2014).

Chemical Reactions and Properties

Cyclopentane derivatives participate in various chemical reactions, including cyclotrimerization, which has been employed to synthesize novel tris(purin-6-yl)benzenes as Hoogsteen-triplet analogues, demonstrating the compound's versatility in forming complex molecular architectures (Hocek et al., 2001).

Physical Properties Analysis

The compound's physical properties, such as melting point, solubility, and crystal structure, are crucial for its characterization and application. While specific data on "(1R,2S,3R)-3-(6-amino-9H-purin-9-yl)cyclopentane-1,2-diol" is not directly available, studies on similar compounds provide a foundation for understanding its behavior.

Chemical Properties Analysis

Vibrational spectroscopy and molecular docking studies on related cyclopentane derivatives highlight their electronic properties and potential biological interactions. For instance, vibrational analysis and docking studies have been used to explore the anti-viral activity of specific cyclopentane derivatives, indicating the compound's potential in drug discovery (Rizwana et al., 2020).

Scientific Research Applications

Synthesis and Antiviral Assessment

A study by Yin et al. (2009) presented a new synthesis route for a compound closely related to (1R,2S,3R)-3-(6-amino-9H-purin-9-yl)cyclopentane-1,2-diol. This synthesis, involving a fluorinated cyclopentanol, was significant in its contrast to existing methods where fluorination occurred after the formation of the purine ring. The synthesized compound displayed potential antiviral activity, particularly against measles virus, although it also showed cytotoxicity in host cells (Yin, Li, Yang, & Schneller, 2009).

Inhibition of Measles Virus Replication

Barnard et al. (2001) explored the anti-Measles Virus (MV) activity of various 5′-nor carbocyclic adenosine analogues, including compounds structurally similar to (1R,2S,3R)-3-(6-amino-9H-purin-9-yl)cyclopentane-1,2-diol. These compounds demonstrated significant inhibition of the MV, showcasing their potential as therapeutic agents in combating measles (Barnard et al., 2001).

Enzymatic Synthesis Inhibitors

Coulter et al. (1974) investigated the inhibitory properties of various carbocyclic and heterocyclic amino acids, including analogues to (1R,2S,3R)-3-(6-amino-9H-purin-9-yl)cyclopentane-1,2-diol, on the enzymatic synthesis of S-adenosyl-L-methionine. Their study revealed significant insights into how these compounds can act as competitive inhibitors, pointing towards their potential therapeutic applications in various biochemical processes (Coulter, Lombardini, Sufrin, & Talalay, 1974).

Safety And Hazards


  • Toxicity : Aristeromycin’s toxicity profile remains an area of study. Researchers must assess its safety for potential therapeutic use.

  • Handling Precautions : Proper handling, storage, and disposal protocols are essential due to its potential bioactivity.


Future Directions


  • Biological Studies : Investigate Aristeromycin’s effects on cellular processes, including its impact on nucleotide metabolism.

  • Drug Development : Explore its potential as an antiviral, anticancer, or immunomodulatory agent.

  • Structural Modifications : Design analogs with improved properties or selectivity.


Remember that this analysis is based on available information, and further research is necessary to uncover additional insights. For more detailed references, consult scientific literature123.


properties

IUPAC Name

(1R,2S,3R)-3-(6-aminopurin-9-yl)cyclopentane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O2/c11-9-7-10(13-3-12-9)15(4-14-7)5-1-2-6(16)8(5)17/h3-6,8,16-17H,1-2H2,(H2,11,12,13)/t5-,6-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZASVOKHBMDKGF-JKMUOGBPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1N2C=NC3=C(N=CN=C32)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H]([C@@H]1N2C=NC3=C(N=CN=C32)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00925128
Record name 3-(6-Amino-9H-purin-9-yl)cyclopentane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00925128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2S,3R)-3-(6-amino-9H-purin-9-yl)cyclopentane-1,2-diol

CAS RN

129706-34-9, 125409-63-4
Record name rel-(1R,2S,3R)-3-(6-Amino-9H-purin-9-yl)-1,2-cyclopentanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129706-34-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-(2',3'-Dihydroxycyclopentan-1'-yl)adenine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125409634
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(6-Amino-9H-purin-9-yl)cyclopentane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00925128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1R,2S,3R)-3-(6-amino-9H-purin-9-yl)cyclopentane-1,2-diol
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(1R,2S,3R)-3-(6-amino-9H-purin-9-yl)cyclopentane-1,2-diol

Citations

For This Compound
1
Citations
IPC Class, A USPC - 2013 - patentsencyclopedia.com
The present technology relates to a method of treating cancer by sensitizing human tumours to DNA damaging therapies through activating FBXO32 expression. Transactivation of …
Number of citations: 0 www.patentsencyclopedia.com

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